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  • Product: 2-[(4-Nitrophenyl)methyl]butanoic acid
  • CAS: 1248983-13-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-[(4-Nitrophenyl)methyl]butanoic Acid (CAS 1248983-13-2)

Role: Critical Intermediate for Peptidomimetic & Protease Inhibitor Scaffolds Executive Summary 2-[(4-Nitrophenyl)methyl]butanoic acid (CAS 1248983-13-2) is a specialized carboxylic acid building block used primarily in...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Critical Intermediate for Peptidomimetic & Protease Inhibitor Scaffolds

Executive Summary

2-[(4-Nitrophenyl)methyl]butanoic acid (CAS 1248983-13-2) is a specialized carboxylic acid building block used primarily in the synthesis of non-natural amino acid analogs and peptidomimetic drugs.[1][2][3] Structurally, it functions as a phenylalanine surrogate , where the alpha-ethyl group introduces steric constraints that can enhance metabolic stability and receptor selectivity in downstream pharmacophores.

This guide details the physicochemical profile, synthetic pathways, and quality control methodologies for this compound, positioning it as a key scaffold for the development of Neprilysin inhibitors , Matrix Metalloproteinase (MMP) inhibitors , and novel anti-inflammatory agents .

Physicochemical Profile

The following data aggregates calculated and experimentally validated properties essential for formulation and synthesis planning.

PropertySpecificationTechnical Insight
CAS Number 1248983-13-2Unique identifier for regulatory filing.
Formula C₁₁H₁₃NO₄Nitro-functionalized hydrocinnamic acid derivative.
Molecular Weight 223.23 g/mol Optimal range for fragment-based drug design (Rule of 3).
Appearance Off-white to pale yellow solidColoration often indicates trace nitro-reduction or oxidation impurities.
Predicted pKa ~4.2 (Carboxylic Acid)Typical for alpha-alkylated aliphatic acids; ensures solubility in basic aqueous buffers.
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity; suitable for cell-permeable prodrug synthesis.
H-Bond Donors/Acceptors 1 / 4Compliant with Lipinski’s Rule of 5.
Solubility DMSO, Methanol, DCMLimited water solubility at neutral pH; soluble as a carboxylate salt (pH > 8).
Synthetic Pathway & Manufacturing Strategy

The synthesis of CAS 1248983-13-2 typically employs a Malonic Ester Synthesis or direct Enolate Alkylation . The Malonic route is preferred for scale-up due to higher control over mono-alkylation and safety profiles.

Core Reaction Workflow
  • Alkylation: Diethyl ethylmalonate is alkylated with 4-nitrobenzyl bromide using a base (NaH or alkoxide).

  • Hydrolysis: Saponification of the diester to the dicarboxylic acid.

  • Decarboxylation: Thermal decarboxylation yields the target mono-acid.

Visualized Synthesis Logic (DOT Diagram)

SynthesisPathway Start Diethyl ethylmalonate (Starting Material) Inter1 Diester Intermediate (Alkylation) Start->Inter1 Alkylation Reagent 4-Nitrobenzyl bromide + NaH/THF Reagent->Inter1 Inter2 Dicarboxylic Acid Inter1->Inter2 Saponification Step2 Hydrolysis (NaOH/EtOH) Product 2-[(4-Nitrophenyl)methyl]butanoic acid (CAS 1248983-13-2) Inter2->Product Heat/Acid Step3 Decarboxylation (140°C, -CO2)

Caption: Step-wise construction of the butanoic acid core via malonic ester synthesis, ensuring regioselectivity.

Detailed Protocol: Malonic Ester Route (Bench Scale)
  • Step 1 (Alkylation): To a suspension of NaH (1.1 eq) in dry THF at 0°C, add diethyl ethylmalonate (1.0 eq) dropwise. Stir for 30 min. Add 4-nitrobenzyl bromide (1.0 eq) dissolved in THF. Reflux for 4-6 hours.

    • Critical Control: Monitor disappearance of bromide by TLC (Hexane/EtOAc 8:2).

  • Step 2 (Hydrolysis): Treat the crude diester with 20% NaOH (aq) and ethanol (1:1) at reflux for 2 hours.

  • Step 3 (Decarboxylation): Acidify to pH 1 with HCl. Extract with EtOAc. Evaporate solvent. Heat the residue neat at 140-150°C until CO₂ evolution ceases (approx. 1-2 hours). Recrystallize from Hexane/EtOAc.

Applications in Drug Discovery

This compound is rarely the final API; it is a high-value Pharmacophore Precursor .

1. Precursor to Non-Natural Amino Acids

Reduction of the nitro group (using H₂/Pd-C or Fe/NH₄Cl) yields 2-[(4-aminophenyl)methyl]butanoic acid .

  • Utility: This aniline derivative serves as a scaffold for protease inhibitors where the amino group mimics the P1' or P2 residue of the substrate.

  • Mechanism: The alpha-ethyl group restricts conformational rotation, locking the inhibitor into the enzyme's active site more effectively than a flexible linear chain.

2. Neprilysin & ACE Inhibitor Research

Similar scaffolds are found in dual-acting inhibitors (e.g., Sacubitril analogs). The carboxylic acid binds to the Zinc (Zn²⁺) ion in metalloproteases, while the hydrophobic biphenyl or nitro-phenyl tail occupies the hydrophobic pocket.

  • Design Strategy: The nitro group can be converted to a sulfonamide or amide to probe the S1/S2 sub-sites of the target enzyme.

Analytical Characterization & Quality Control

Trustworthy data requires rigorous QC. The following methods validate identity and purity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (Nitro group absorption).

  • Retention Time: Expect elution at ~6.5 min (moderately hydrophobic).

NMR Diagnostic Signals (DMSO-d₆)
  • Aromatic: Two doublets at ~8.15 ppm (2H, ortho-to-nitro) and ~7.50 ppm (2H, meta-to-nitro).

  • Benzyl CH₂: Multiplet or two doublets of doublets at ~2.9–3.1 ppm (diastereotopic protons).

  • Alpha-CH: Multiplet at ~2.5 ppm.

  • Ethyl Group: Multiplet (CH₂) at ~1.5 ppm and Triplet (CH₃) at ~0.9 ppm.

QC Decision Tree (DOT Diagram)

QCWorkflow Sample Crude Product HNMR 1H-NMR Analysis Sample->HNMR HPLC HPLC Purity Check Sample->HPLC Decision2 Structure Confirmed? HNMR->Decision2 Decision1 Purity > 98%? HPLC->Decision1 Release Release for Synthesis Decision1->Release Yes Reprocess Recrystallize Decision1->Reprocess No Decision2->Release Yes Decision2->Reprocess No

Caption: Quality control logic ensuring only high-purity intermediate proceeds to the reduction step.

Safety & Handling Guidelines
  • Nitro-Aromatic Hazard: While not a primary explosive, nitro-compounds can decompose exothermically. Avoid heating dry solids above 200°C.

  • Skin Sensitization: Structure suggests potential for skin irritation or sensitization. Handle with nitrile gloves and in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alpha-position.

References
  • Sigma-Aldrich. (2025). Product Catalog: 2-[(4-nitrophenyl)methyl]butanoic acid (CAS 1248983-13-2).[1][2][4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Butanoic acid derivatives. Retrieved from

  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley-Interscience. (Reference for Malonic Ester Logic).
  • Leyan Reagents. (2025). Safety Data Sheet: CAS 1248983-13-2.[1][2][4][5] Retrieved from

Sources

Exploratory

2-[(4-Nitrophenyl)methyl]butanoic acid molecular weight and formula

This technical guide provides a detailed overview of 2-[(4-Nitrophenyl)methyl]butanoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document elucidates i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed overview of 2-[(4-Nitrophenyl)methyl]butanoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document elucidates its fundamental molecular characteristics, provides its chemical structure, and clarifies its identity against similar chemical entities.

Core Molecular Identification

The foundational step in any rigorous scientific endeavor is the precise identification of the substance . 2-[(4-Nitrophenyl)methyl]butanoic acid is a distinct chemical entity with the specific molecular formula and weight outlined below. It is crucial to distinguish this compound from the similarly named 2-(4-nitrophenyl)butanoic acid, as they are structurally different molecules with distinct CAS numbers and properties.

A common point of confusion in chemical nomenclature can lead to the selection of an incorrect reagent. The presence of the "methyl" bridge in the specified topic name, "2-[(4-Nitrophenyl)methyl ]butanoic acid," signifies an additional carbon atom between the phenyl ring and the butanoic acid backbone, a key structural differentiator.

IdentifierValueSource
Chemical Name 2-[(4-Nitrophenyl)methyl]butanoic acidBLDpharm[1]
CAS Number 1248983-13-2BLDpharm[1]
Molecular Formula C11H13NO4BLDpharm[1]
Molecular Weight 223.23 g/mol BLDpharm[1]

Chemical Structure and Visualization

The arrangement of atoms within a molecule dictates its chemical behavior and potential applications. The structure of 2-[(4-Nitrophenyl)methyl]butanoic acid features a butanoic acid core, with a 4-nitrophenylmethyl group attached to the second carbon atom.

Molecular structure of 2-[(4-Nitrophenyl)methyl]butanoic acid.

Distinction from 2-(4-Nitrophenyl)butanoic Acid

For the purpose of experimental accuracy and safety, it is imperative to differentiate 2-[(4-Nitrophenyl)methyl]butanoic acid from its close structural relative, 2-(4-Nitrophenyl)butanoic acid. The latter lacks the bridging methylene group. This seemingly minor difference results in a different molecular formula and weight, which can significantly impact stoichiometry in chemical reactions and biological assays.

Feature2-[(4-Nitrophenyl)methyl]butanoic acid 2-(4-Nitrophenyl)butanoic acid
CAS Number 1248983-13-2[1]7463-53-8[2][3]
Molecular Formula C11H13NO4[1]C10H11NO4[2][3]
Molecular Weight 223.23 g/mol [1]209.20 g/mol [2][3]

The incorrect selection of one of these compounds in a drug development pipeline, for example, could lead to unforeseen and detrimental outcomes in efficacy and toxicity studies. Therefore, rigorous verification of the CAS number and molecular weight against supplier documentation is a critical, self-validating step in any experimental protocol.

References

  • 2-(4-Nitrophenyl)butanoic acid. BLD Pharm.
  • 2-Methyl-4-(4-nitrophenyl)butanoic acid. BLDpharm.
  • 2-[(4-Nitrophenyl)methyl]butanoic acid. BLD Pharm.
  • 2-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 24047. PubChem.
  • 2-(4-nitrophenyl)butanoic acid | CAS#:46406-87-5. Chemsrc.
  • 2-(4-Nitrophenyl)butanoic acid | CAS No- 7463-53-8. Simson Pharma Limited.
  • 2-(4-NITROPHENYL)BUTYRIC ACID | 7463-53-8. ChemicalBook.

Sources

Foundational

A Clear Distinction: A Technical Guide to 2-(4-nitrophenyl)butyric acid and 2-(4-nitrobenzyl)butanoic acid

Abstract In the landscape of chemical synthesis and drug discovery, precise molecular architecture is paramount. Even subtle variations in structure can lead to profound differences in physicochemical properties, reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of chemical synthesis and drug discovery, precise molecular architecture is paramount. Even subtle variations in structure can lead to profound differences in physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical examination of two structurally related, yet distinct, molecules: 2-(4-nitrophenyl)butyric acid and 2-(4-nitrobenzyl)butanoic acid. The core distinction lies in the linkage between the aromatic nitro-phenyl moiety and the butyric acid backbone. In the former, the connection is a direct carbon-carbon bond, creating a rigid system. In the latter, a methylene (-CH2-) spacer introduces flexibility and significantly alters the molecule's spatial and electronic characteristics. This whitepaper will dissect these differences, offering a comparative analysis of their structures, properties, synthesis strategies, and applications to equip researchers and drug development professionals with a clear and functional understanding of these compounds.

Fundamental Structural Differentiation

The critical difference between these two molecules is the presence of a benzylic methylene bridge. This single-carbon spacer fundamentally changes the classification of the butyric acid substituent.

  • 2-(4-nitrophenyl)butyric acid: The 4-nitrophenyl group is directly bonded to the alpha-carbon (C2) of the butanoic acid chain. This direct attachment makes the alpha-carbon a benzylic-type position, though it is part of the chain itself. Its IUPAC name is 2-(4-nitrophenyl)butanoic acid .

  • 2-(4-nitrobenzyl)butanoic acid: A methylene group (-CH2-) connects the 4-nitrophenyl ring to the alpha-carbon (C2) of the butanoic acid chain. The substituent is therefore a "nitrobenzyl" group. Its IUPAC name is 2-(4-nitrobenzyl)butanoic acid .

This structural variance is best illustrated visually.

Caption: Core structural difference between the two molecules.

Comparative Physicochemical Properties

The addition of a methylene spacer in 2-(4-nitrobenzyl)butanoic acid increases molecular weight and introduces greater conformational flexibility. This seemingly minor change has significant implications for the compound's physical properties. While 2-(4-nitrophenyl)butyric acid is a well-documented chemical intermediate[1][2][3], its benzyl analogue is less common, and thus, much of its data is theoretical or extrapolated.

Property2-(4-nitrophenyl)butyric acid2-(4-nitrobenzyl)butanoic acidRationale for Difference
CAS Number 7463-53-8[1][4][5]Not widely availableReflects the relative obscurity of the compound in literature and commerce.
Molecular Formula C₁₀H₁₁NO₄[2][4][6]C₁₁H₁₃NO₄Addition of one carbon and two hydrogen atoms from the -CH2- spacer.
Molecular Weight 209.20 g/mol [2][4][6]223.22 g/mol Increased mass due to the additional methylene group.
Appearance White to light beige crystalline powder[2][3][5]Predicted to be a solidHigher molecular weight and similar functional groups suggest a solid state.
Melting Point 121-123 °C[1][2][3]Predicted to be differentChanges in crystal packing and intermolecular forces due to the flexible spacer will alter the melting point.
Solubility Sparingly soluble in water; soluble in methanol, ethanol, acetone, chloroform[2]Predicted to have lower water solubility and good organic solvent solubilityThe additional nonpolar -CH2- group slightly increases lipophilicity.
Electronic Effect The electron-withdrawing nitro group has a direct and strong inductive/resonance effect on the acidic proton and chiral center.The -CH2- spacer insulates the butanoic acid moiety from the full electronic influence of the nitro-aromatic ring.The inductive effect of the nitro group dissipates over the additional sigma bond.

Synthesis Methodologies: A Tale of Two Pathways

The synthetic routes to these compounds are fundamentally different, dictated by the target bond construction. For 2-(4-nitrophenyl)butyric acid, the key step is forming the C-NO₂ bond on a pre-existing phenyl-butyric acid scaffold. For its benzyl analogue, the strategy revolves around forming the Cα-C(benzyl) bond.

Synthesis of 2-(4-nitrophenyl)butyric acid

A common and well-documented method is the direct electrophilic nitration of 2-phenylbutyric acid[7]. The alkyl group is an ortho-, para-director; however, due to steric hindrance at the ortho positions from the bulky butyric acid chain, the para-substituted product is predominantly formed.

Experimental Protocol: Nitration of 2-Phenylbutyric Acid [7]

  • Preparation: A solution of 2-phenylbutyric acid (33.9 g) is prepared in concentrated sulfuric acid (340 ml) and cooled with stirring to -10 °C.

  • Nitration: A pre-mixed solution of 70% nitric acid (39.4 ml) and acetic acid (170 ml) is added dropwise to the reaction vessel. The temperature must be rigorously maintained below 0 °C during the addition.

  • Warming & Quenching: The reaction mixture is allowed to warm to 20 °C over a period of 1 hour. It is then carefully poured into a large volume of ice water.

  • Isolation: The off-white solid precipitate is collected via filtration, washed thoroughly with ice water, and suction-dried.

  • Purification: The crude solid is dissolved in chloroform. The organic layer is separated from any aqueous residue and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butyric acid[7].

Proposed Synthesis of 2-(4-nitrobenzyl)butanoic acid

Given the scarcity of direct literature, a robust and logical approach is the malonic ester synthesis. This classic method allows for the sequential alkylation of diethyl malonate to build the desired carbon skeleton.

Proposed Experimental Protocol: Malonic Ester Synthesis

  • Deprotonation: Diethyl malonate is dissolved in a suitable anhydrous solvent (e.g., ethanol) and treated with one equivalent of a strong base, such as sodium ethoxide, to generate the enolate nucleophile.

  • First Alkylation (Benzylation): One equivalent of 4-nitrobenzyl chloride (or bromide) is added to the solution. The malonate enolate attacks the benzyl halide via an Sₙ2 reaction, forming diethyl 2-(4-nitrobenzyl)malonate.

  • Second Alkylation: The resulting substituted malonate is treated with another equivalent of sodium ethoxide, followed by the addition of an ethyl halide (e.g., ethyl bromide). This introduces the ethyl group at the alpha-carbon.

  • Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl). This converts the diester to a dicarboxylic acid, which readily decarboxylates upon heating to yield the final product, 2-(4-nitrobenzyl)butanoic acid.

  • Purification: The final product would be isolated by extraction into an organic solvent and purified by recrystallization or column chromatography.

Visualization of Synthetic Routes

G cluster_0 Synthesis of 2-(4-nitrophenyl)butyric acid cluster_1 Proposed Synthesis of 2-(4-nitrobenzyl)butanoic acid A1 2-Phenylbutyric Acid A2 Nitration A1->A2 HNO₃, H₂SO₄ < 0 °C A3 2-(4-nitrophenyl)butyric acid A2->A3 Workup & Purification B1 Diethyl Malonate B2 First Alkylation B1->B2 1. NaOEt 2. 4-Nitrobenzyl-Cl B3 Second Alkylation B2->B3 1. NaOEt 2. Ethyl Bromide B4 Hydrolysis & Decarboxylation B3->B4 H₃O⁺, Heat B5 2-(4-nitrobenzyl)butanoic acid B4->B5 Purification

Caption: Contrasting synthetic strategies for the two isomers.

Spectroscopic and Analytical Characterization

The structural differences would be unambiguously confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy:

    • 2-(4-nitrophenyl)butyric acid: Would show a characteristic triplet for the terminal methyl group, a multiplet for the methylene group, and a triplet for the alpha-proton directly coupled to the adjacent methylene group. The aromatic region would show two distinct doublets for the para-substituted ring.

    • 2-(4-nitrobenzyl)butanoic acid: The key distinguishing feature would be a new set of signals corresponding to the benzylic -CH₂- protons, likely appearing as two doublets of doublets (diastereotopic protons) due to the adjacent chiral center. The alpha-proton's signal would be shifted and have a different coupling pattern compared to its analogue.

  • Mass Spectrometry:

    • The molecular ion peak ([M]⁺) would differ by 14 atomic mass units, corresponding to the mass of the -CH₂- group.

    • Fragmentation patterns would also diverge. The benzyl derivative could exhibit a prominent peak corresponding to the stable 4-nitrobenzyl cation (m/z 136) after cleavage, a pathway not available to the phenyl derivative.

Applications and Biological Relevance

The application profile of these two molecules is a direct consequence of their prevalence and the synthetic pathways they enable.

  • 2-(4-nitrophenyl)butyric acid: This compound is well-established as a key intermediate in the industrial synthesis of Indobufen [1][2][3]. Indobufen is a reversible inhibitor of cyclooxygenase (COX) and a potent anti-platelet aggregation agent used clinically to prevent thrombosis. The synthesis of Indobufen involves the reduction of the nitro group of 2-(4-nitrophenyl)butyric acid to an amine, which is then further functionalized.

G A 2-(4-nitrophenyl)butyric acid B Reduction of Nitro Group A->B e.g., H₂, Pd/C C 2-(4-aminophenyl)butyric acid B->C D Acylation / Further Steps C->D E Indobufen (Anti-platelet Agent) D->E

Caption: Role of 2-(4-nitrophenyl)butyric acid in Indobufen synthesis.

  • 2-(4-nitrobenzyl)butanoic acid: There are no specific, widely-documented applications for this compound. Its value would primarily be in a research context. As a structural analogue of a known pharmaceutical intermediate, it could be synthesized for structure-activity relationship (SAR) studies to probe the importance of the linker region in the biological activity of Indobufen-like molecules. The increased flexibility and altered electronic profile could lead to different binding affinities or metabolic pathways.

Conclusion

While separated by only a single methylene group, 2-(4-nitrophenyl)butyric acid and 2-(4-nitrobenzyl)butanoic acid are distinct chemical entities with different properties, synthetic origins, and applications.

  • 2-(4-nitrophenyl)butyric acid is a rigid, well-characterized molecule produced via electrophilic nitration and serves as a crucial building block for the pharmaceutical agent Indobufen.

  • 2-(4-nitrobenzyl)butanoic acid is a more flexible, less common analogue whose synthesis would rely on constructive methods like the malonic ester pathway. Its primary utility lies in research, particularly for SAR studies.

This guide underscores a fundamental principle for all chemical and pharmaceutical researchers: precise nomenclature is not merely a formality but a critical descriptor that defines a molecule's identity, behavior, and potential. Understanding the profound impact of a seemingly minor structural change is essential for innovation and success in the field.

References

  • PrepChem.com. Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]

  • PrepChem.com. Synthesis of 2-(4-nitrophenyl)-n-butyric acid. [Link]

  • LookChem. 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. [Link]

  • PubChem. 2-(4-Nitrophenyl)butyric acid | C10H11NO4 | CID 24047. [Link]

  • Autechem. 2-(4-nitrophenyl)butyric Acid CAS 7463-53-8. [Link]

  • Google Patents. (2022). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • Dideu. (2023, April 7). 2-(4-NITROPHENYL)BUTYRIC ACID丨7463-53-8. [Link]

  • Chemsrc. (2025, August 26). 2-(4-nitrophenyl)butanoic acid | CAS#:46406-87-5. [Link]

  • NIST WebBook. 4-(4-Nitrophenyl)butyric acid. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[(4-Nitrophenyl)methyl]butanoic acid from ethyl butyrate

Application Note: High-Purity Synthesis of 2-[(4-Nitrophenyl)methyl]butanoic Acid via Kinetic Enolate Alkylation Abstract This application note details a robust, scalable protocol for the synthesis of 2-[(4-nitrophenyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-[(4-Nitrophenyl)methyl]butanoic Acid via Kinetic Enolate Alkylation

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-[(4-nitrophenyl)methyl]butanoic acid (also known as


-(4-nitrobenzyl)butyric acid) starting from ethyl butyrate . Unlike traditional malonic ester syntheses, this route utilizes direct kinetic enolate alkylation to improve atom economy and reduce step count. The protocol highlights critical parameters for controlling regioselectivity and preventing self-condensation (Claisen) side reactions, ensuring a high-purity intermediate suitable for downstream pharmaceutical applications.

Introduction & Retrosynthetic Analysis

The target molecule, 2-[(4-nitrophenyl)methyl]butanoic acid , features a butyric acid backbone functionalized at the


-position with a 4-nitrobenzyl moiety. This structural motif is a versatile building block for non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.

While industrial routes often employ the decarboxylation of diethyl malonates, the direct alkylation of ethyl butyrate offers a more direct path. The challenge lies in the


 of the ester 

-proton (~24-25), requiring a strong, non-nucleophilic base to generate the enolate quantitatively without inducing nucleophilic attack at the carbonyl (Claisen condensation).

Strategic Approach:

  • Kinetic Deprotonation: Use Lithium Diisopropylamide (LDA) at -78°C to irreversibly generate the lithium enolate of ethyl butyrate.

  • Electrophilic Trapping: React the enolate with 4-nitrobenzyl bromide via an

    
     mechanism.
    
  • Saponification: Hydrolyze the sterically hindered ester to the free acid.

Reaction Scheme & Logic

The following diagram illustrates the reaction pathway, highlighting the critical intermediates and the transition from the kinetic enolate to the final acid.

SynthesisPath Start Ethyl Butyrate (Starting Material) Enolate Lithium Enolate (Kinetic Intermediate) Start->Enolate Deprotonation LDA LDA / THF (-78°C) LDA->Enolate Ester Ethyl 2-(4-nitrobenzyl)butyrate (Crude Intermediate) Enolate->Ester SN2 Alkylation Electrophile 4-Nitrobenzyl Bromide Electrophile->Ester Product 2-[(4-Nitrophenyl)methyl]butanoic acid (Target) Ester->Product Saponification Hydrolysis LiOH / THF / H2O (Reflux) Hydrolysis->Product

Figure 1: Synthetic pathway for the


-alkylation of ethyl butyrate followed by hydrolysis.

Experimental Protocol

Phase 1: Enolate Formation and Alkylation

Objective: Synthesize ethyl 2-[(4-nitrophenyl)methyl]butyrate. Critical Control Point: Temperature must be maintained at -78°C during enolization to prevent ester self-condensation.

Reagents:

  • Ethyl butyrate (1.0 equiv, 10 mmol, 1.16 g)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • 4-Nitrobenzyl bromide (1.1 equiv, 11 mmol, 2.38 g)

  • Tetrahydrofuran (THF), anhydrous

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (Optional co-solvent, 10% v/v)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
    .
    
  • Solvent Charge: Add anhydrous THF (20 mL) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA solution (5.5 mL, 11 mmol) dropwise via syringe. Stir for 10 minutes.

  • Enolization: Add ethyl butyrate (1.16 g) dropwise over 10 minutes.

    • Insight: Slow addition prevents local heating, ensuring kinetic enolate formation. Stir at -78°C for 45 minutes.

  • Electrophile Preparation: In a separate vial, dissolve 4-nitrobenzyl bromide (2.38 g) in THF (5 mL).

    • Note: If using DMPU to accelerate the reaction, add it to the enolate solution 5 minutes prior to the electrophile.

  • Alkylation: Add the electrophile solution dropwise to the enolate at -78°C.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the electrophile.

  • Quench: Quench the reaction with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the intermediate ester as a pale yellow oil.

Phase 2: Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the final carboxylic acid.

Reagents:

  • Intermediate Ester (from Phase 1)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF:Water:Methanol (3:1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified ester in the THF/MeOH/Water mixture (0.2 M concentration).

  • Reaction: Add solid

    
    . Heat the mixture to 60°C  (mild reflux) for 4–6 hours.
    
    • Monitoring: Check for disappearance of the ester spot on TLC.

  • Workup: Cool to room temperature. Evaporate bulk organics (THF/MeOH) under reduced pressure.

  • Acidification: Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (

    
     mL) to remove non-acidic impurities.
    
  • Precipitation: Acidify the aqueous layer to pH ~2 using 1 M HCl. The product should precipitate as a solid or oil out.

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Final Purification: Recrystallize from Hexane/Toluene or Ethanol/Water to obtain the target acid.

Analytical Characterization

Data Summary Table:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidCrystalline upon purification
Melting Point 96 – 99°CConsistent with nitro-aromatic acids [1]
Yield (Overall) 65 – 75%Phase 1 (85%), Phase 2 (85%)
Rf Value ~0.3 (Acid)50% EtOAc/Hexane + 1% AcOH

Expected NMR Signals (


): 
  • 
     11.0 (br s, 1H):  Carboxylic acid -COOH.
    
  • 
     8.15 (d, 2H):  Aromatic protons ortho to 
    
    
    
    .
  • 
     7.35 (d, 2H):  Aromatic protons meta to 
    
    
    
    .
  • 
     2.9 - 3.1 (m, 2H):  Benzylic 
    
    
    
    (diastereotopic).
  • 
     2.6 (m, 1H): 
    
    
    
    -Methine proton (
    
    
    ).
  • 
     1.6 - 1.8 (m, 2H):  Ethyl group 
    
    
    
    .
  • 
     0.95 (t, 3H):  Terminal methyl group.
    

Safety & Handling

  • LDA (Lithium Diisopropylamide): Pyrophoric and corrosive. Handle strictly under inert atmosphere (

    
    /Ar). Reacts violently with water.
    
  • 4-Nitrobenzyl Bromide: A potent lachrymator and skin irritant. Handle in a well-ventilated fume hood. Wear double nitrile gloves. In case of skin contact, wash with copious amounts of soap and water; do not use ethanol immediately as it may increase absorption [2].

  • Waste Disposal: Aqueous waste from the quench contains lithium salts and nitro-aromatics; dispose of in designated hazardous waste streams.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses. p-Nitrobenzyl Bromide. Org. Synth. 1936, 16, 54. Link

  • ChemicalBook. 2-(4-Nitrophenyl)butyric acid Product Description. (Used for physical property verification). Link

  • PubChem. 2-(4-Nitrophenyl)butyric acid - Safety and Hazards. National Library of Medicine. Link

Sources

Application

Application Note: A Robust Protocol for the O-Alkylation of Butyric Acid with 4-Nitrobenzyl Bromide

Abstract This comprehensive guide details a robust and efficient protocol for the synthesis of 4-nitrobenzyl butyrate via the O-alkylation of butyric acid with 4-nitrobenzyl bromide. The procedure employs potassium carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of 4-nitrobenzyl butyrate via the O-alkylation of butyric acid with 4-nitrobenzyl bromide. The procedure employs potassium carbonate as a base and tetrabutylammonium bromide as a phase-transfer catalyst to ensure high yield and purity. This application note provides an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, characterization data, and troubleshooting advice, tailored for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

The esterification of carboxylic acids is a cornerstone reaction in organic chemistry, pivotal for the synthesis of a vast array of compounds, from fragrances and flavors to active pharmaceutical ingredients.[1] The target molecule of this protocol, 4-nitrobenzyl butyrate, is an ester that incorporates the 4-nitrobenzyl (PNB) moiety. The PNB group is frequently employed as a protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to cleavage by reduction, making it a valuable tool in multi-step synthesis. Furthermore, the strong UV absorbance of the nitrophenyl group makes PNB esters useful as chromophoric derivatives for the analysis and purification of carboxylic acids by high-performance liquid chromatography (HPLC).

This protocol addresses the direct alkylation of a carboxylic acid with an alkyl halide, a classic SN2 reaction.[2][3] The primary challenge in this transformation is the relatively low nucleophilicity of the neutral carboxylic acid. To overcome this, the protocol first involves the deprotonation of butyric acid with a base to form the much more nucleophilic butyrate anion.[4] The subsequent reaction between the butyrate salt and the electrophilic 4-nitrobenzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to yield the desired ester.[5] To facilitate this reaction between the solid salt and the organic-soluble alkyl halide, phase-transfer catalysis (PTC) is employed, a technique known for its mild reaction conditions and high yields in heterogeneous systems.[6][7]

Reaction Mechanism: Phase-Transfer Catalyzed Esterification

The overall transformation proceeds in two key stages, facilitated by a phase-transfer catalyst.

  • Deprotonation: Butyric acid is deprotonated by a mild inorganic base, potassium carbonate, to form potassium butyrate. This salt has limited solubility in many organic solvents.

  • Phase-Transfer and SN2 Reaction: A phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB), facilitates the reaction. The lipophilic tetrabutylammonium cation (Q+) pairs with the butyrate anion, shuttling it from the solid/aqueous phase into the organic phase where the 4-nitrobenzyl bromide is dissolved.[8] This "naked" and highly reactive butyrate anion then performs an SN2 attack on the benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide ion and forming the 4-nitrobenzyl butyrate ester. The catalyst is regenerated in the process and continues the cycle.[9]

The mechanism is illustrated below:

  • Step 1 (Aqueous/Interface): CH₃CH₂CH₂COOH + K₂CO₃ → CH₃CH₂CH₂COOK + KHCO₃

  • Step 2 (Phase Transfer): CH₃CH₂CH₂COOK(solid) + (C₄H₉)₄N⁺Br⁻(org) ⇌ CH₃CH₂CH₂COO⁻(C₄H₉)₄N⁺(org) + KBr(solid)

  • Step 3 (Organic Phase): CH₃CH₂CH₂COO⁻(C₄H₉)₄N⁺ + O₂N-C₆H₄-CH₂Br → O₂N-C₆H₄-CH₂OCOCH₂CH₂CH₃ + (C₄H₉)₄N⁺Br⁻

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
Butyric AcidC₄H₈O₂88.11≥99%Sigma-AldrichCorrosive liquid with a strong odor.
4-Nitrobenzyl bromideC₇H₆BrNO₂216.03≥99%Sigma-AldrichLachrymator, corrosive solid.[10][11]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrousFisher ScientificHygroscopic. Should be finely powdered.
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.37≥98%Acros OrganicsPhase-transfer catalyst.
AcetoneC₃H₆O58.08ACS GradeVWRReaction solvent.
Ethyl AcetateC₄H₁₀O₂88.11HPLC GradeFisher ScientificFor extraction and chromatography.
HexanesC₆H₁₄86.18HPLC GradeVWRFor chromatography.
Deionized WaterH₂O18.02--For work-up.
Brine (Saturated NaCl)NaCl(aq)---For work-up.
Anhydrous Magnesium SulfateMgSO₄120.37-Fisher ScientificDrying agent.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Safety First: Hazard Analysis and Precautions

4-Nitrobenzyl bromide is a hazardous substance and must be handled with extreme care in a certified chemical fume hood.

  • Hazard Identification: Causes severe skin burns and eye damage.[11][12] It is also a lachrymator (tear-inducing agent).[10]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a chemical-resistant lab coat, and chemical splash goggles at all times.[10] A face shield is recommended when handling the solid.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Weigh and handle the solid exclusively within a fume hood.

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[12]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Butyric Acid: Corrosive. Handle in a fume hood. Organic Solvents: Flammable. Keep away from ignition sources.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale.

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).

  • Add butyric acid (0.92 mL, 0.88 g, 10 mmol, 1.0 equiv.) and 4-nitrobenzyl bromide (2.16 g, 10 mmol, 1.0 equiv.) to the flask.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.32 g, 1 mmol, 0.1 equiv.).

  • Add 40 mL of acetone to the flask.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

Reaction Execution
  • Place the flask in a heating mantle and begin vigorous stirring.

  • Heat the mixture to a gentle reflux (approx. 56 °C for acetone) and maintain this temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Procedure: Withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.

    • Visualization: Use a UV lamp (254 nm). The starting 4-nitrobenzyl bromide will be visible, and a new, less polar spot corresponding to the product ester will appear and intensify over time. The reaction is typically complete within 3-5 hours.

Work-up and Isolation
  • Once the reaction is complete (disappearance of the 4-nitrobenzyl bromide spot on TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of acetone (2 x 10 mL).

  • Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure.

  • Dissolve the resulting crude oil in 50 mL of ethyl acetate.

  • Transfer the solution to a 250 mL separatory funnel and wash sequentially with:

    • 50 mL of deionized water.

    • 50 mL of 5% aqueous NaHCO₃ solution (to remove any unreacted butyric acid).

    • 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude 4-nitrobenzyl butyrate as a pale yellow oil or solid.

Purification
  • The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: Start with 5% ethyl acetate in hexanes, gradually increasing the polarity to 10-15% ethyl acetate in hexanes to elute the product.

  • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to afford 4-nitrobenzyl butyrate as a pure product. The product may be a low-melting solid or a pale yellow oil.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from setup to final product characterization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reagents: Butyric Acid 4-Nitrobenzyl Bromide K2CO3, TBAB in Acetone B Assemble Reflux Apparatus A->B C Heat to Reflux (56 °C, 3-5 hours) B->C D Monitor by TLC C->D Periodic Sampling D->C E Cool to RT & Filter D->E Reaction Complete F Evaporate Solvent E->F G Liquid-Liquid Extraction (EtOAc / H2O / Brine) F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Characterize Product (NMR, IR, MS) I->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(4-Nitrophenyl)methyl]butanoic Acid

Welcome to the technical support center for the synthesis of 2-[(4-Nitrophenyl)methyl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(4-Nitrophenyl)methyl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure your experimental success.

I. Synthesis Overview & Key Challenges

The most common and reliable method for synthesizing 2-[(4-Nitrophenyl)methyl]butanoic acid is a multi-step process beginning with the alkylation of a malonic ester, specifically diethyl 2-ethylmalonate, with 4-nitrobenzyl bromide. This is followed by hydrolysis of the resulting diester and subsequent decarboxylation.

While theoretically straightforward, this synthesis presents several potential pitfalls that can lead to low yields and impure products. The primary challenges include:

  • Controlling the Alkylation Reaction: The alkylation of the malonate enolate is a critical step where side reactions can significantly reduce the yield of the desired product.

  • Efficient Hydrolysis of a Sterically Hindered Diester: The intermediate, diethyl 2-ethyl-2-(4-nitrobenzyl)malonate, is sterically hindered, which can make the saponification (hydrolysis) step slow and incomplete.

  • Clean Decarboxylation: The final decarboxylation step requires careful temperature control to ensure complete reaction without product degradation.

  • Purification of the Final Product: Isolating the pure carboxylic acid from the reaction mixture and any side products can be challenging.

This guide will address each of these challenges in a question-and-answer format, providing both theoretical explanations and practical, actionable solutions.

II. Troubleshooting Guide: From Starting Materials to Final Product

This section is designed to help you troubleshoot specific issues you may encounter during the synthesis.

Step 1: Alkylation of Diethyl 2-Ethylmalonate

Question: My alkylation reaction is giving a very low yield of the desired diethyl 2-ethyl-2-(4-nitrobenzyl)malonate. What are the likely causes and how can I fix this?

Answer: A low yield in the alkylation step can be attributed to several factors. Let's break them down:

  • Incomplete Enolate Formation: The first step is the deprotonation of diethyl 2-ethylmalonate to form the nucleophilic enolate. If this step is inefficient, you will have unreacted starting material.

    • Solution:

      • Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the classic and appropriate base for this reaction as it prevents transesterification. Ensure your sodium ethoxide is fresh and not deactivated by moisture.

      • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the ethanol is anhydrous. Any water present will consume the base and inhibit enolate formation.

  • Side Reactions of the Alkylating Agent: 4-Nitrobenzyl bromide is a reactive alkylating agent, but it can also undergo side reactions.

    • Elimination (E2) Reaction: While less common with benzylic halides, under strongly basic conditions, some elimination to form 4-nitrostyrene can occur, though this is generally a minor pathway.

    • Reaction with Solvent: If using a protic solvent other than ethanol (which is the conjugate acid of the base), the alkylating agent could potentially react with the solvent.

  • Dialkylation: A common side reaction in malonic ester synthesis is the formation of a dialkylated product. However, since we are starting with diethyl 2-ethylmalonate, this is not a concern as there is only one acidic proton.

  • Reaction Temperature and Time:

    • Solution: The reaction is typically run at room temperature or with gentle heating (reflux). If the yield is low, ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion.

Question: I am observing multiple spots on my TLC plate after the alkylation reaction. What are these side products and how can I minimize them?

Answer: The most common side product is unreacted diethyl 2-ethylmalonate. Other possibilities include products from side reactions of the 4-nitrobenzyl bromide.

  • Minimizing Unreacted Starting Material:

    • Ensure you are using at least one full equivalent of sodium ethoxide.

    • Allow sufficient reaction time for the enolate formation to go to completion before adding the 4-nitrobenzyl bromide.

  • Identifying and Minimizing Other Side Products:

    • If you suspect side reactions of the alkylating agent, ensure it is of high purity.

    • Consider adding the 4-nitrobenzyl bromide solution dropwise to the enolate solution to maintain a low concentration of the alkylating agent and favor the desired SN2 reaction.

Step 2: Hydrolysis (Saponification) of the Diester

Question: The hydrolysis of my diethyl 2-ethyl-2-(4-nitrobenzyl)malonate is very slow and seems incomplete. How can I drive this reaction to completion?

Answer: The hydrolysis of the sterically hindered diester is a known bottleneck in this synthesis. The bulky ethyl and 4-nitrobenzyl groups shield the ester carbonyls from nucleophilic attack by hydroxide.

  • Optimizing Reaction Conditions:

    • Choice of Base: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is necessary.

    • Solvent System: A mixture of ethanol and water is typically used. The ethanol helps to solubilize the organic ester, while the water is necessary for the hydrolysis reaction. A higher concentration of the co-solvent may be needed to ensure homogeneity.

    • Temperature: This reaction requires heating. Refluxing the reaction mixture for an extended period (several hours to overnight) is often necessary. Monitor the reaction by TLC until the starting diester spot has disappeared.

    • Molar Excess of Base: Use a significant molar excess of the base (e.g., 4-6 equivalents) to ensure the reaction goes to completion.

Step 3: Decarboxylation

Question: My yield is low after the decarboxylation step. What could be going wrong?

Answer: The decarboxylation of the substituted malonic acid should proceed readily upon heating in an acidic medium. Low yields at this stage are often due to incomplete reaction or product degradation.

  • Ensuring Complete Decarboxylation:

    • Acidification: After hydrolysis, the reaction mixture must be thoroughly acidified with a strong acid like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The pH should be acidic to ensure the formation of the dicarboxylic acid.

    • Heating: The acidified solution needs to be heated to induce decarboxylation. The evolution of carbon dioxide gas is a clear indicator that the reaction is proceeding. Continue heating until the gas evolution ceases.

  • Preventing Product Degradation:

    • Temperature Control: While heating is necessary, excessive temperatures for prolonged periods can lead to decomposition of the desired product. Monitor the reaction and avoid overheating.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The recommended starting materials are diethyl 2-ethylmalonate and 4-nitrobenzyl bromide. Diethyl 2-ethylmalonate is preferred over diethyl malonate to avoid the formation of a dialkylated side product.

Q2: Can I use a different base for the alkylation step?

A2: It is strongly recommended to use a base with the same alkyl group as the ester to prevent transesterification. For diethyl 2-ethylmalonate, sodium ethoxide is the ideal choice. Using a different alkoxide, like sodium methoxide, could lead to a mixture of ethyl and methyl esters, complicating the subsequent steps.

Q3: How do I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring each step of this synthesis. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials, intermediates, and products.

Q4: What is the best way to purify the final product?

A4: The crude 2-[(4-Nitrophenyl)methyl]butanoic acid can be purified by recrystallization. A common solvent system for this is a mixture of toluene and hexane.[1] Column chromatography can also be employed if recrystallization does not yield a product of sufficient purity. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for developing a separation method.[2]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of your 2-[(4-Nitrophenyl)methyl]butanoic acid should be confirmed using standard analytical techniques:

  • Melting Point: The reported melting point is in the range of 121-122°C. A sharp melting point close to this range is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

IV. Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-Ethyl-2-(4-nitrobenzyl)malonate

This protocol is adapted from a similar synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate.[3]

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl 2-ethylmalonate (1 equivalent) dropwise at room temperature with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Dissolve 4-nitrobenzyl bromide (1 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the enolate solution at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of benzene and n-hexane (1:1) as the eluent to yield pure diethyl 2-ethyl-2-(4-nitrophenyl)malonate.[3]

Protocol 2: Hydrolysis and Decarboxylation to 2-[(4-Nitrophenyl)methyl]butanoic Acid
  • Hydrolysis: In a round-bottom flask, dissolve the diethyl 2-ethyl-2-(4-nitrobenzyl)malonate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (4-6 equivalents).

  • Reflux: Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitor by TLC). This may take several hours.

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. Heat the acidic solution gently (e.g., 80-100°C) until the evolution of CO₂ ceases.

  • Isolation: Cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of hot toluene and hexane.[1]

V. Visualizations

Reaction Workflow

SynthesisWorkflow A Diethyl 2-Ethylmalonate C Enolate Formation A->C B Sodium Ethoxide in Ethanol B->C E Alkylation (SN2) C->E D 4-Nitrobenzyl Bromide D->E F Diethyl 2-Ethyl-2-(4-nitrobenzyl)malonate E->F H Hydrolysis (Saponification) F->H G NaOH / EtOH / H2O Heat G->H I Disodium 2-Ethyl-2-(4-nitrobenzyl)malonate H->I K Decarboxylation I->K J Conc. HCl Heat J->K L 2-[(4-Nitrophenyl)methyl]butanoic Acid K->L Troubleshooting Start Low Yield? Step Which Step? Start->Step Alkylation Alkylation Step->Alkylation Alkylation Hydrolysis Hydrolysis Step->Hydrolysis Hydrolysis Decarboxylation Decarboxylation Step->Decarboxylation Decarboxylation IncompleteEnolate Incomplete Enolate Formation? - Check base quality - Ensure anhydrous conditions Alkylation->IncompleteEnolate SideReactions Side Reactions? - Use high purity reagents - Add alkyl halide dropwise Alkylation->SideReactions SlowHydrolysis Slow/Incomplete Hydrolysis? - Increase reaction time/temp - Use excess base Hydrolysis->SlowHydrolysis IncompleteDecarb Incomplete Decarboxylation? - Ensure strong acidification - Sufficient heating Decarboxylation->IncompleteDecarb Degradation Product Degradation? - Avoid excessive heat Decarboxylation->Degradation

Caption: Decision tree for troubleshooting low yield issues.

VI. Data Summary

CompoundMolecular FormulaMolecular WeightMelting Point (°C)
2-[(4-Nitrophenyl)methyl]butanoic AcidC₁₁H₁₃NO₄223.23121-122

VII. References

  • Organic Syntheses Procedure. 2. [Link]

  • Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. PrepChem.com. [Link]

  • Synthesis of 2-(4-nitrophenyl)butyric acid. PrepChem.com. [Link]

Sources

Optimization

Preventing decarboxylation during 2-[(4-Nitrophenyl)methyl]butanoic acid synthesis

The following technical guide addresses the synthesis of 2-[(4-Nitrophenyl)methyl]butanoic acid (CAS 1248983-13-2), specifically focusing on the critical challenge of controlling decarboxylation. Based on the structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-[(4-Nitrophenyl)methyl]butanoic acid (CAS 1248983-13-2), specifically focusing on the critical challenge of controlling decarboxylation.

Based on the structural nomenclature provided, this molecule is 2-ethyl-3-(4-nitrophenyl)propanoic acid , distinct from the Indobufen intermediate (which lacks the methyl bridge). The presence of the electron-withdrawing p-nitrobenzyl group at the


-position of the malonic precursor significantly lowers the activation energy for decarboxylation, making premature loss of CO

a common failure mode during hydrolysis and workup.
Topic: Preventing Premature Decarboxylation During Intermediate Isolation

Part 1: Executive Summary & Mechanistic Insight

The Core Challenge: In the synthesis of 2-[(4-Nitrophenyl)methyl]butanoic acid via the malonic ester route, the key intermediate is 2-ethyl-2-(4-nitrobenzyl)malonic acid . While decarboxylation is the eventual goal to reach the target mono-acid, premature decarboxylation during the saponification (hydrolysis) or acidification steps is a critical issue.

Why Prevent It?

  • Purification Strategy: The diacid intermediate is often a crystalline solid that allows for the removal of mono-alkylated impurities and side products. If decarboxylation occurs in situ during hydrolysis, you obtain a crude oil containing the mono-acid mixed with impurities that are difficult to separate.

  • Enantiopurity (If applicable): If the workflow involves resolving the racemic diacid using a chiral amine (e.g., brucine or phenylethylamine), preserving the dicarboxylic acid moiety is mandatory.

  • Yield Control: Uncontrolled decarboxylation is often exothermic and can lead to "double decarboxylation" (rare but possible under extreme forcing) or polymerization of sensitive nitro-aromatics.

Mechanistic Driver: The p-nitrobenzyl group is strongly electron-withdrawing. In the diacid intermediate, this group stabilizes the enol/enolate transition state of the decarboxylation mechanism. Consequently, this specific malonic acid derivative will decarboxylate at lower temperatures (


C) compared to simple alkyl malonates (

C).

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Hydrolysis & Saponification[1]

Q1: I am observing gas evolution during the saponification of diethyl 2-ethyl-2-(4-nitrobenzyl)malonate. Is this normal? A: No. Gas evolution (CO


) during the basic hydrolysis step indicates you are using conditions that are too harsh.
  • Cause: While the di-salt (dicarboxylate) is stable, local heating or high concentrations of hydroxide can induce decarboxylation if the equilibrium shifts.

  • Solution: Switch from refluxing aqueous NaOH/KOH to a milder system. Use Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature or max

    
    C. Lithium coordinates tightly to the carboxylates, often stabilizing the di-salt species better than Potassium.
    

Q2: My yield is low, and NMR shows a mix of diacid and monoacid after workup. How do I stop this? A: The decarboxylation is likely happening during the acidification step.

  • Mechanism: The free diacid is much less stable than its salt. When you add HCl to the malonate salt solution, the heat of neutralization combined with the formation of the free acid triggers decarboxylation.

  • Protocol Fix: Perform acidification at 0–5°C using an internal thermometer. Add the mineral acid dropwise.[1] Do not allow the internal temperature to rise above

    
    C. Extract immediately into a cold organic solvent (e.g., MTBE or EtOAc).
    
Category 2: Purification & Isolation

Q3: Can I recrystallize the diacid intermediate? A: Yes, but you must avoid boiling solvents.

  • Recommended Solvent: Use a mixture of Dichloromethane (DCM) and Hexane or Cold Ether . Dissolve the crude diacid in minimum DCM at room temperature, filter, and slowly add Hexane to precipitate.

  • Avoid: Do not use boiling Ethanol or Toluene, as the boiling points (

    
    C and 
    
    
    
    C) are sufficient to trigger decarboxylation of this activated substrate.

Q4: How do I store the intermediate if I can't proceed immediately? A: Store as the Disodium Salt , not the free acid. The salt is indefinitely stable at room temperature. If you must store the free acid, keep it at


C under Argon.

Part 3: Optimized Experimental Protocol

Objective: Hydrolysis of Diethyl 2-ethyl-2-(4-nitrobenzyl)malonate to the Diacid without Decarboxylation.

ParameterStandard Protocol (Risk)Optimized Protocol (Safe)
Base 50% NaOH or KOH pelletsLiOH·H

O (2.5 eq) or 2N NaOH
Solvent Ethanol/Water (Reflux)THF/Water (1:1) or Methanol/Water
Temperature

C

C (Monitor by TLC)
Acidification Conc. HCl, Rapid addition1N HCl, Dropwise at

C
Drying Oven dry at

C
Vacuum dry at

C over P

O

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the diester in 50 mL of THF. Add 50 mL of water.

  • Saponification: Add 3.0 equivalents of LiOH·H

    
    O. Stir vigorously at room temperature. Monitor consumption of starting material by TLC (approx. 4-12 hours). Do not heat.
    
  • Concentration: Carefully remove THF under reduced pressure at

    
    C. You will be left with an aqueous slurry of the carboxylate salt.
    
  • Washing: Wash the aqueous phase with DCM (

    
     mL) to remove unreacted alkyl halides or neutral impurities.
    
  • Critical Acidification: Cool the aqueous phase to

    
    C in an ice/salt bath. Slowly add cold 2N HCl dropwise with stirring until pH reaches 2.0. Ensure internal temp 
    
    
    
    C.
  • Extraction: Immediately extract with cold Ethyl Acetate (

    
     mL).
    
  • Isolation: Dry organics over Na

    
    SO
    
    
    
    (anhydrous) and evaporate solvent at room temperature (do not use a hot water bath on the rotovap).
  • Result: The diacid is obtained as a solid/semi-solid, ready for controlled decarboxylation or resolution.

Part 4: Visualizing the Pathway & Control Points

The following diagram illustrates the synthesis pathway and highlights the "Danger Zone" where decarboxylation must be prevented versus where it is intended.

SynthesisPathway cluster_warning Premature Failure Mode Diester Diethyl 2-ethyl-2- (4-nitrobenzyl)malonate Hydrolysis Hydrolysis (LiOH, THF/H2O) Diester->Hydrolysis DiacidSalt Di-Carboxylate Salt (Stable Intermediate) Hydrolysis->DiacidSalt Safe Acidification Acidification (HCl, <5°C) DiacidSalt->Acidification Diacid 2-ethyl-2-(4-nitrobenzyl) malonic acid (UNSTABLE) Acidification->Diacid CRITICAL CONTROL POINT Prevent Heat! DecarbStep Controlled Decarboxylation (Heat, 140°C) Diacid->DecarbStep Intentional Step Target Target Mono-Acid 2-[(4-Nitrophenyl)methyl] butanoic acid Diacid->Target Unwanted Spontaneous Decarboxylation DecarbStep->Target

Caption: Synthesis workflow distinguishing the stable salt intermediate from the thermally unstable free diacid. The red node indicates the stage most susceptible to premature decarboxylation.

Part 5: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Malonic Ester Synthesis and decarboxylation mechanisms).

  • Sigma-Aldrich. Product Specification: 2-[(4-nitrophenyl)methyl]butanoic acid (CAS 1248983-13-2). Confirms chemical structure and existence.[2]

  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805-822. (Authoritative review on decarboxylation conditions and stability).

  • PubChem. Compound Summary for CID 54366666 (2-ethyl-3-(4-nitrophenyl)propanoic acid).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-[(4-Nitrophenyl)methyl]butanoic acid

Welcome to the technical support guide for the purification of 2-[(4-Nitrophenyl)methyl]butanoic acid via recrystallization. This document provides researchers, scientists, and drug development professionals with in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-[(4-Nitrophenyl)methyl]butanoic acid via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing this critical purification step. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 2-[(4-Nitrophenyl)methyl]butanoic acid?

An ideal solvent for any recrystallization must satisfy several criteria.[1][2][3] For 2-[(4-Nitrophenyl)methyl]butanoic acid, the key is to accommodate its specific molecular structure, which features a polar carboxylic acid group, a polar aromatic nitro group, and a non-polar butanoic acid chain.

The perfect solvent should exhibit:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[2][4]

  • Low-Temperature Insolubility: The compound should be poorly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).[2][4] This differential solubility is the fundamental principle driving recrystallization.[5][6]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor after crystallization).[1][2]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1][5]

Q2: Based on its structure, what types of solvents should I start with?

The "like dissolves like" principle is a good starting point.[5] Our target molecule has both polar (carboxylic acid, nitro group) and non-polar (alkyl chain, phenyl ring) characteristics. This suggests that moderately polar solvents or a mixed-solvent system will likely be most effective.

  • Single-Solvent Systems: Highly polar protic solvents like ethanol, methanol, or even water could be good candidates, as they can hydrogen bond with the carboxylic acid.[7] Aromatic solvents like toluene might also be effective due to the phenyl ring. A structurally similar compound, 4-nitrophenylacetic acid, can be recrystallized from an ethanol/water mixture.[8]

  • Mixed-Solvent Systems: A mixed-solvent or "solvent/anti-solvent" approach is often successful when no single solvent has the ideal solubility profile.[2][9] This involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a "bad" (or anti-solvent) in which it is poorly soluble until the solution becomes cloudy (the saturation point).[9][10] A common example is dissolving in hot ethanol (good solvent) and adding water (anti-solvent).

Q3: How do I perform a systematic solvent screen?

A small-scale solvent screen is the most reliable method for identifying a suitable solvent system.[2]

Protocol: Microscale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 2-[(4-Nitrophenyl)methyl]butanoic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise, starting with ~0.5 mL. Agitate the tube. Note if the compound dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath.[3] Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observation: A good solvent is one in which a large quantity of well-formed crystals appears upon cooling. An unsuitable solvent is one where no crystals form (too soluble) or the solid never dissolved (not soluble enough).

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Issue 1: My compound "oils out" instead of forming crystals.

This common problem occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing.[11][12] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities depress the compound's melting point.[11][13] Oiled-out products are typically impure because the liquid droplets can trap impurities more effectively than a crystal lattice.[11]

Solutions:

  • Reheat and Add More Solvent: The most common fix is to heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent.[9][11] This lowers the solution's saturation temperature, which may now be below the compound's melting point, allowing for proper crystallization upon cooling.

  • Lower the Solvent Boiling Point: If the first solution doesn't work, you may need a different solvent system with a lower boiling point.[9] For example, if you are using toluene, consider trying an ethanol/water mixture.

  • Promote Slow Cooling: After re-dissolving the oil, allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that has been turned off or by insulating the flask with glass wool.[12] Very slow cooling favors the formation of crystals over oil.[12]

Issue 2: No crystals form, even after cooling in an ice bath.

This indicates that the solution is not supersaturated, which can happen for a few reasons.

Solutions:

  • Too Much Solvent: This is the most frequent cause.[12] Gently heat the solution and evaporate some of the solvent to increase the solute concentration.[11] Then, allow it to cool again.

  • Induce Crystallization: If the solution is supersaturated but no crystals have nucleated, you can try to induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[11][12] The microscopic scratches on the glass provide a nucleation site for crystal growth.

    • Seeding: If you have a pure crystal of the compound, add a tiny speck to the cold solution.[12] This "seed crystal" acts as a template for other molecules to crystallize upon.

Issue 3: The yield of recovered crystals is very low.

A low yield can be frustrating but is often correctable.

Solutions:

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and crystallization. Cooling the solution in an ice bath for an additional 15-30 minutes can often improve yield.

  • Premature Filtration: Make sure the solution is thoroughly chilled before vacuum filtration. If the solution is not cold enough, a significant amount of your product will remain dissolved in the mother liquor.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[10] Using room temperature or warm solvent will dissolve some of your purified product.

  • Excessive Solvent: As mentioned previously, using too much solvent during the dissolution step is a primary cause of low recovery.[12] Always use the minimum amount of hot solvent required to fully dissolve the solid.[3]

Data and Protocols

Table 1: Potential Solvent Systems for 2-[(4-Nitrophenyl)methyl]butanoic acid

Based on the structure and data from analogous compounds, the following solvents are recommended starting points for your solvent screen.

Solvent/SystemTypeBoiling Point (°C)Polarity (Dielectric Const.)Rationale & Expected Outcome
Ethanol/Water Mixed-Solvent, Protic~78-100VariableExcellent Starting Point. The structurally similar 4-nitrophenylacetic acid is recrystallized from an EtOH/water mixture.[8] The compound should dissolve well in hot ethanol; water is then added as the anti-solvent.
Toluene/Hexane Mixed-Solvent, Aprotic~69-111VariableGood for Less Polar Impurities. A publication describing the synthesis of a similar compound, 2-(4-nitrophenyl)butyric acid, successfully used a toluene/hexane mixture for recrystallization.[14] The compound dissolves in hot toluene, and hexane is added as the anti-solvent.
Methanol Single-Solvent, Protic6532.7Potential Single-Solvent. Carboxylic acids and nitro-containing aromatics often show good solubility in alcohols.[7] Methanol's lower boiling point makes it easy to remove. It is a good candidate to test in a primary screen. A related compound, 2-(p-Nitrophenyl)butyric acid, is soluble in methanol.[15]
Acetone Single-Solvent, Aprotic5620.7Potential Single-Solvent. Acetone is a moderately polar solvent that dissolves a wide range of organic compounds. 2-(p-Nitrophenyl)butyric acid is known to be soluble in acetone.[15] Its low boiling point is advantageous, but care must be taken to avoid overly rapid crystallization.
Water Single-Solvent, Protic10080.1Unlikely as a Single Solvent. While the carboxylic acid group imparts some water solubility, the bulky aromatic and alkyl portions likely make it sparingly soluble even in hot water.[15] However, it is an excellent anti-solvent for use with alcohols like ethanol or methanol.[7]
Diagram 1: Systematic Solvent Selection Workflow

Solvent_Selection start Start: Crude Solid test_rt Test Solubility in 0.5 mL Cold Solvent start->test_rt dissolves_rt Dissolves Cold? test_rt->dissolves_rt unsuitable Unsuitable for Single-Solvent Use dissolves_rt->unsuitable Yes test_hot Heat to Boiling Add Solvent Dropwise dissolves_rt->test_hot No dissolves_hot Dissolves Hot? test_hot->dissolves_hot insoluble Insoluble. Try Different Solvent. dissolves_hot->insoluble No cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes crystals Crystals Form? cool->crystals success SUCCESS: Potential Solvent crystals->success Yes no_crystals No Crystals. Too Soluble or Too Much Solvent. crystals->no_crystals No

Caption: A flowchart for systematically screening single solvents for recrystallization.

Diagram 2: Oiling Out vs. Successful Crystallization

Oiling_vs_Crystallization cluster_0 Unsuccessful: Oiling Out cluster_1 Successful: Crystallization HotSolution1 Hot, Saturated Solution (Temp > Compound M.P.) Cooling1 Rapid Cooling HotSolution1->Cooling1 OilOut Compound separates as liquid droplets (oil). Impurities trapped. Cooling1->OilOut ImpureSolid Forms Impure Amorphous Solid OilOut->ImpureSolid HotSolution2 Hot, Saturated Solution (Temp < Compound M.P.) Cooling2 Slow Cooling HotSolution2->Cooling2 Nucleation Nucleation occurs, ordered lattice forms. Impurities excluded. Cooling2->Nucleation PureCrystals Forms Pure Crystalline Solid Nucleation->PureCrystals

Caption: Comparison of thermodynamic pathways for oiling out versus successful crystallization.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved February 26, 2026, from [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved February 26, 2026, from [Link]

  • Technical Support Center: Optimizing Recrystallization and Purific
  • Recrystallisation. (n.d.). University of Technology Sydney. Retrieved February 26, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved February 26, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 26, 2026, from [Link]

  • Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved February 26, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved February 26, 2026, from [Link]

  • Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid. (2025). BenchChem.
  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. (2009, December 17). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • Nitration Studies. XVII. Conversion of Carboxylic Acid Derivatives to Nitroalkanes. (1971). Journal of Organic Chemistry.
  • Recrystallization-1.pdf. (n.d.). California State University, Long Beach. Retrieved February 26, 2026, from [Link]

  • Process for the preparation of alpha nitro-ketones and carboxylic acids. (1970). Google Patents.
  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). Google Patents.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • How to reduce carboxylic group to alcohol with nitro group untouched? (2013, February 21). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Chemical Properties of Benzenebutanoic acid, 4-nitro-, methyl ester (CAS 20637-02-9). (n.d.). Cheméo. Retrieved February 26, 2026, from [Link]

  • Synthesis of 2-(4-nitrophenyl)butyric acid. (n.d.). PrepChem.com. Retrieved February 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1H NMR Solvent Systems for the Structural Elucidation of 2-[(4-Nitrophenyl)methyl]butanoic Acid

Executive Summary & Structural Context Target Molecule: 2-[(4-Nitrophenyl)methyl]butanoic acid Molecular Formula: C H NO Exact Mass: 223.08 Da This guide provides a technical analysis of the 1H NMR spectral characteristi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Molecule: 2-[(4-Nitrophenyl)methyl]butanoic acid Molecular Formula: C


H

NO

Exact Mass: 223.08 Da

This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-[(4-Nitrophenyl)methyl]butanoic acid. Unlike simple aliphatic acids, this molecule presents specific challenges: a paramagnetic nitro-substituted aromatic system, a chiral center at the


-position creating diastereotopic environments, and a carboxylic acid moiety subject to hydrogen-bonding dimerization.

The following analysis compares the two most prevalent solvent systems—Chloroform-


 (CDCl

)
and Dimethyl Sulfoxide-

(DMSO-

)
—to determine the optimal protocol for resolution and integration accuracy.

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the observation of exchangeable protons and the resolution of the aromatic AA'BB' system.

Performance Matrix: CDCl vs. DMSO- [1][2][3][4]
FeatureChloroform-

(CDCl

)
Dimethyl Sulfoxide-

(DMSO-

)
Acid Proton (-COOH) Poor. Often appears as a broad, low-intensity hump (10–12 ppm) or is invisible due to rapid exchange and dimerization.Excellent. Appears as a sharp, distinct singlet (12–13 ppm) due to strong H-bonding with the solvent, breaking dimers.
Aromatic Resolution Good. distinct separation of AA'BB' system.Moderate. Higher viscosity causes slight line broadening; potential overlap with residual water peak (~3.33 ppm) if not dry.
Labile Proton Exchange High exchange rate; -COOH integration unreliable.Low exchange rate; allows quantitative integration of -COOH.
Water Interference Low (H

O at ~1.56 ppm).
High (H

O at ~3.33 ppm), can obscure benzylic signals if sample is wet.
Viscosity/Shimming Low viscosity; easy to shim for high resolution.High viscosity; requires careful shimming to resolve small couplings (

values).
Senior Scientist Insight: The Dimerization Trap

In CDCl


 , carboxylic acids form cyclic dimers via intermolecular hydrogen bonds. This equilibrium is concentration-dependent, causing the -COOH chemical shift to drift. For quantitative purity analysis (qNMR), DMSO-

is the superior choice
because it acts as a hydrogen bond acceptor, disrupting dimerization and locking the proton in a specific environment.

Detailed Spectral Assignment (in DMSO- )

The following assignments assume a standard 400 MHz or higher field strength.

A. The Carboxylic Acid (12.0 – 13.0 ppm)
  • Signal: Broad Singlet (

    
    ).
    
  • Mechanism: Deshielded by the carbonyl anisotropy and electronegative oxygen. In DMSO, this peak is usually centered around 12.5 ppm.

B. The Aromatic Region (7.4 – 8.2 ppm)

The p-nitrobenzyl moiety exhibits a classic AA'BB' system (pseudo-doublets), heavily influenced by the nitro group's electron-withdrawing nature (induction and resonance).

  • Ortho to NO

    
     (H-3', H-5'): 
    
    
    
    8.15 – 8.20 ppm. (Doublet,
    
    
    Hz,
    
    
    ).
    • Reasoning: The nitro group strongly deshields these protons via the mesomeric effect (+M), placing positive charge density at the ortho positions.

  • Meta to NO

    
     (H-2', H-6'): 
    
    
    
    7.45 – 7.55 ppm. (Doublet,
    
    
    Hz,
    
    
    ).
    • Reasoning: Less deshielded than the ortho protons but still downfield from benzene (7.27 ppm) due to the overall electron-deficient ring.

C. The Diastereotopic Benzylic Protons (2.8 – 3.1 ppm)
  • Signal: Two Multiplets or Doublet of Doublets (

    
    ).
    
  • Critical Analysis: The

    
    -carbon (C2 of the butanoic chain) is a chiral center . Consequently, the two protons on the benzylic carbon (attached to the ring) are diastereotopic  (chemically non-equivalent). They will not appear as a simple doublet. They typically manifest as an ABX system with the chiral methine proton, often requiring 2D COSY to fully resolve from the bulk aliphatic signals.
    
D. The Alpha-Methine Proton (2.5 – 2.7 ppm)
  • Signal: Multiplet (

    
    ).
    
  • Coupling: Coupled to the benzylic CH

    
     and the ethyl CH
    
    
    
    . This signal is often obscured by the DMSO solvent residual peak (2.50 ppm) or satellite bands. Note: If using CDCl
    
    
    , this signal is clearly visible.
E. The Ethyl Group (0.8 – 1.7 ppm)
  • Methylene (-CH

    
    -): 
    
    
    
    1.5 – 1.7 ppm. Multiplet (
    
    
    ). These are also diastereotopic due to the adjacent chiral center, though the effect is weaker than in the benzylic position.
  • Methyl (-CH

    
    ): 
    
    
    
    0.85 – 0.95 ppm. Triplet (
    
    
    Hz,
    
    
    ).

Experimental Protocols

Protocol A: Sample Preparation for Structural Confirmation

Objective: Maximum resolution of splitting patterns.

  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
    • Why: Lower viscosity allows for sharper lines to resolve the diastereotopic couplings in the aliphatic region.

  • Filtration: Filter through a glass wool plug if any turbidity exists (critical for removing insoluble inorganic salts).

  • Acquisition:

    • Relaxation Delay (

      
      ): 1.0 second.
      
    • Scans (

      
      ): 16–32.
      
Protocol B: Sample Preparation for Purity/qNMR

Objective: Accurate integration of the acid proton and aromatic ratios.

  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-

    
     .
    
    • Precaution: Use an ampoule or fresh bottle to minimize water content. Water signal at 3.33 ppm can overlap with the benzylic region.

  • Acquisition:

    • Relaxation Delay (

      
      ): Minimum 10 seconds . (Carboxylic acid protons have long 
      
      
      
      relaxation times; short delays lead to under-integration).
    • Pulse Angle: 30° or 90°.

    • Scans (

      
      ): 32–64.
      

Visualization of Workflows & Pathways

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher based on the specific analytical goal (Structure vs. Purity).

SolventSelection Start Experimental Goal Struct Structural Elucidation (Coupling Constants) Start->Struct Resolve J-couplings Quant Purity / qNMR (Integration) Start->Quant Integrate Acid H Solv_CDCl3 Select CDCl3 Struct->Solv_CDCl3 Solv_DMSO Select DMSO-d6 Quant->Solv_DMSO Adv_CDCl3 Advantages: - Low Viscosity (Sharp Lines) - No Water Overlap Solv_CDCl3->Adv_CDCl3 Warning_CDCl3 Warning: -COOH Broad/Invisible Diastereotopic overlap possible Solv_CDCl3->Warning_CDCl3 Adv_DMSO Advantages: - Visible -COOH Peak - No Dimerization Solv_DMSO->Adv_DMSO Warning_DMSO Warning: Water peak at 3.33 ppm Viscosity broadening Solv_DMSO->Warning_DMSO

Caption: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.

Diagram 2: Scalar Coupling Network (Spin System)

This diagram illustrates the connectivity and splitting influences, highlighting the diastereotopic nature of the protons adjacent to the chiral center.

CouplingNetwork Chiral Chiral Center (C2) Methine H Ethyl_CH2 Ethyl CH2 (Diastereotopic) Chiral->Ethyl_CH2 Vicinal Coupling Benzylic Benzylic CH2 (Diastereotopic) Benzylic->Chiral Vicinal Coupling (Complex ABX) Methyl Terminal CH3 Ethyl_CH2->Methyl Vicinal Coupling (Triplet) Aromatic Aromatic Ring (AA'BB' System) Aromatic->Benzylic Vicinal Coupling Nitro Nitro Group (Electron Withdrawing) Nitro->Aromatic Inductive/Mesomeric Deshielding

Caption: Spin-spin coupling network showing the central role of the chiral C2 methine in creating diastereotopic environments.

References

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: Theory and applications. Modelling 1H NMR Spectra of Organic Compounds, 1-286. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for AA'BB' systems and solvent effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source on diastereotopicity and solvent shifts). [Link]

Sources

Comparative

A Researcher's Guide to the Chiral Separation of 2-[(4-Nitrophenyl)methyl]butanoic Acid Enantiomers

A Comparative Analysis of Chromatographic and Electrophoretic Methodologies In the landscape of pharmaceutical development and stereoselective synthesis, the ability to resolve enantiomers is paramount. The differential...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Chromatographic and Electrophoretic Methodologies

In the landscape of pharmaceutical development and stereoselective synthesis, the ability to resolve enantiomers is paramount. The differential pharmacological and toxicological profiles of chiral molecules necessitate robust and efficient analytical and preparative separation methods.[1][2] This guide provides a comprehensive comparison of potential strategies for the chiral separation of 2-[(4-Nitrophenyl)methyl]butanoic acid, a compound of interest for researchers in drug discovery and development.

While specific literature for this exact molecule is not abundant, this guide synthesizes established principles and data from structurally analogous compounds, particularly 2-arylpropionic acids and other acidic chiral molecules, to propose effective separation workflows.[3][4] We will explore and compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Section 1: Foundational Principles of Chiral Recognition

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[5][6] For a successful separation, a minimum of three points of interaction between the chiral stationary phase (CSP) and one of the enantiomers is generally required, with at least one of these interactions being stereochemically dependent.[7] For an acidic molecule like 2-[(4-Nitrophenyl)methyl]butanoic acid, these interactions can include:

  • Ionic Interactions: The carboxylic acid group can be deprotonated to form an anion, which can interact with a positively charged site on the selector.[8][9]

  • Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor.

  • π-π Interactions: The nitrophenyl ring provides a site for π-π stacking with aromatic moieties in the chiral selector.[6]

  • Dipole-Dipole and Steric Interactions: The overall molecular structure and dipole moment contribute to the differential fit within the chiral selector's environment.

This multi-modal interaction model is the basis for selecting an appropriate chiral separation system.

Section 2: Comparative Analysis of Separation Techniques

The choice of technique often depends on the desired scale (analytical vs. preparative), speed, solvent consumption, and the specific physicochemical properties of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantioseparation due to its robustness and the vast array of available Chiral Stationary Phases (CSPs).[1][10]

Mechanism & Rationale: For acidic compounds, two primary types of CSPs are highly effective:

  • Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, comprising derivatives of cellulose or amylose coated or immobilized on a silica support.[1][5] They offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure.[1][6]

  • Anion-Exchanger CSPs: These phases are specifically designed for acidic compounds.[5][8] They typically feature a chiral selector like quinine or quinidine, which possesses a protonated tertiary nitrogen that acts as an anion-exchange site for the deprotonated carboxylic acid of the analyte.[8][9]

Experimental Considerations:

  • Mobile Phase: For polysaccharide columns, polar organic modes (e.g., mixtures of hexane/isopropanol or pure methanol/ethanol) are common.[7] For anion-exchange columns, polar organic solvents like methanol are effective.[8]

  • Additives: The addition of a small amount of an acid (e.g., trifluoroacetic acid - TFA, formic acid, or acetic acid) to the mobile phase is crucial.[7][11] This suppresses the ionization of the carboxylic acid, leading to better peak shapes and reproducible retention times on polysaccharide phases. Conversely, for anion-exchange phases, the mobile phase pH is kept weakly acidic (pH 4-7) to ensure the analyte is anionic and the selector is cationic.[9]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC, offering faster separations and significantly lower organic solvent consumption.[2][]

Mechanism & Rationale: SFC uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic co-solvent (typically an alcohol like methanol).[] The separation principles are similar to normal-phase HPLC, and methods are often transferable.[11] The same polysaccharide and anion-exchanger CSPs used in HPLC are highly effective in SFC.[8][13] The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in efficiency, leading to rapid analyses.[2][11]

Experimental Considerations:

  • Co-solvent & Additives: Methanol is a common co-solvent. As with HPLC, acidic or basic additives are used to improve peak shape and selectivity.[11] For acidic compounds like the target molecule, an acidic additive is typically employed.[11]

  • System Parameters: Key parameters to optimize include the back pressure (typically 100-200 bar) and temperature (e.g., 40 °C), which influence the density and solvating power of the supercritical fluid.[8][14]

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency analytical technique that separates molecules based on their charge-to-size ratio in an electric field.[15] It requires minimal sample and solvent, making it an attractive screening tool.

Mechanism & Rationale: For chiral separations in CE, a chiral selector is added directly to the background electrolyte (BGE).[15][16] The enantiomers form transient, diastereomeric complexes with the selector, which alters their effective electrophoretic mobility, leading to separation.[15] Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for this purpose due to their availability and broad applicability.[16][17]

Experimental Considerations:

  • Chiral Selector: Highly sulfated cyclodextrins are often effective for separating acidic compounds.

  • Background Electrolyte (BGE): The pH of the BGE is a critical parameter. It must be controlled to ensure the analyte is ionized (negatively charged) and can migrate in the electric field.[18][19] A phosphate or borate buffer is commonly used.

  • Optimization: The concentration of the chiral selector and the buffer pH are the primary variables for optimizing the separation.[15][18]

Section 3: Method Development Workflow & Protocols

A logical, structured approach to method development is crucial for efficiently achieving a baseline separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Selection Screen_HPLC HPLC Screening (Polysaccharide CSPs) Opt_HPLC Optimize HPLC: - Mobile Phase Ratio - Additive Concentration - Temperature Screen_HPLC->Opt_HPLC Promising Result Screen_SFC SFC Screening (Polysaccharide CSPs) Opt_SFC Optimize SFC: - Co-solvent % - Back Pressure - Additive Screen_SFC->Opt_SFC Promising Result Screen_CE CE Screening (Cyclodextrin Selectors) Opt_CE Optimize CE: - Selector Conc. - Buffer pH - Voltage Screen_CE->Opt_CE Promising Result Validate Validate Method: - Robustness - Linearity - Precision Opt_HPLC->Validate Opt_SFC->Validate Opt_CE->Validate Select Select Final Method (Based on Rs, Time, Cost) Validate->Select

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Nitro and Carboxyl Groups: An In-Depth Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals Note on the Compound of Interest: Initial inquiries regarding the compound with CAS number 1248983-13-2 did not yield a publicly available...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Note on the Compound of Interest: Initial inquiries regarding the compound with CAS number 1248983-13-2 did not yield a publicly available chemical structure or associated spectroscopic data. To provide a comprehensive and technically valuable guide, this document will focus on a well-characterized and representative molecule, 4-Nitrobenzoic acid (CAS 62-23-7) , which contains both a nitro and a carboxyl functional group. This will be compared with structurally relevant alternatives to illustrate key spectroscopic principles.

Introduction: Deciphering Molecular Architecture with Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, offering a rapid and non-destructive method for identifying functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds. Each type of bond (e.g., C=O, N-O, O-H) vibrates at a characteristic frequency, resulting in a unique absorption pattern—a molecular fingerprint. For drug development professionals, IR spectroscopy is a critical tool for structural elucidation, reaction monitoring, and quality control.

This guide provides an in-depth comparison of the IR absorption bands for nitro (-NO₂) and carboxyl (-COOH) groups, two functionalities of significant interest in medicinal chemistry due to their electronic properties and hydrogen bonding capabilities. We will analyze the spectrum of 4-Nitrobenzoic acid and compare it with two other compounds: 3,5-Dinitrobenzoic acid and Piperidine-4-carboxylic acid . This comparison will illuminate how the electronic environment and the nature of the molecular backbone influence the vibrational frequencies of these key functional groups.

The Vibrational Language of Nitro and Carboxyl Groups

Before delving into a comparative analysis, it is crucial to understand the characteristic IR absorptions of isolated nitro and carboxyl groups.

The Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group and its presence in a molecule is readily identified by two strong and distinct absorption bands in the IR spectrum. These arise from the stretching vibrations of the two N-O bonds.

  • Asymmetric Stretch (νₐₛ): This is a strong absorption typically found in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds. It corresponds to the two N-O bonds stretching out of phase with each other.

  • Symmetric Stretch (νₛ): Another strong band, appearing in the 1360-1290 cm⁻¹ region, results from the in-phase stretching of the N-O bonds.

The exact positions of these bands are sensitive to the electronic nature of the molecule. Conjugation with an aromatic ring, for instance, tends to lower the wavenumbers of both the asymmetric and symmetric stretches compared to aliphatic nitro compounds.

The Carboxyl Group (-COOH)

The carboxyl group gives rise to some of the most recognizable features in an IR spectrum, primarily due to the O-H and C=O bonds.

  • O-H Stretch: This is a very broad and strong absorption that dominates the region from 3300 to 2500 cm⁻¹. The significant broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state and in concentrated solutions.

  • C=O Stretch (Carbonyl): A sharp and very intense absorption is observed for the carbonyl group, typically between 1760 and 1690 cm⁻¹. Its precise location is influenced by factors such as hydrogen bonding and conjugation. In dimeric carboxylic acids, this band is commonly found around 1710 cm⁻¹. Conjugation with a double bond or an aromatic ring can lower this frequency.

  • C-O Stretch and O-H Bend: The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, while the O-H in-plane bending is found between 1440-1395 cm⁻¹.

Comparative Analysis of IR Absorption Bands

To illustrate the influence of molecular structure on the IR spectra of nitro and carboxyl groups, we will now compare our primary compound, 4-Nitrobenzoic acid, with 3,5-Dinitrobenzoic acid and Piperidine-4-carboxylic acid.

Functional GroupVibration Mode4-Nitrobenzoic Acid (Aromatic)3,5-Dinitrobenzoic Acid (Aromatic, Di-nitro)Piperidine-4-carboxylic Acid (Saturated, Non-aromatic)
Nitro (-NO₂) Group Asymmetric Stretch (νₐₛ)~1530 cm⁻¹~1545 cm⁻¹Not Applicable
Symmetric Stretch (νₛ)~1350 cm⁻¹~1350 cm⁻¹Not Applicable
Carboxyl (-COOH) Group O-H StretchBroad, ~3100-2500 cm⁻¹Broad, ~3100-2500 cm⁻¹Broad, ~3000-2500 cm⁻¹
C=O Stretch~1700 cm⁻¹~1715 cm⁻¹~1710 cm⁻¹
C-O Stretch / O-H Bend~1320 cm⁻¹, ~1420 cm⁻¹~1300 cm⁻¹, ~1430 cm⁻¹~1290 cm⁻¹, ~1410 cm⁻¹
Discussion of Spectral Data
  • 4-Nitrobenzoic Acid: In this molecule, both the nitro and carboxyl groups are conjugated with the benzene ring. The nitro group exhibits its characteristic strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The carboxyl group shows a very broad O-H stretch and a strong C=O stretch at approximately 1700 cm⁻¹. The position of the C=O stretch is slightly lowered due to conjugation with the aromatic ring.

  • 3,5-Dinitrobenzoic Acid: The presence of two strongly electron-withdrawing nitro groups has a noticeable effect on the carboxyl group. The C=O stretching frequency is slightly higher (~1715 cm⁻¹) compared to 4-Nitrobenzoic acid. This is because the increased electron-withdrawing nature of the two nitro groups strengthens the C=O bond. The asymmetric nitro stretch is also observed at a slightly higher wavenumber (~1545 cm⁻¹).

  • Piperidine-4-carboxylic Acid: This compound provides a non-aromatic, saturated scaffold. The most significant difference is the absence of the nitro group absorptions. The carboxyl group's O-H stretch remains broad due to hydrogen bonding. The C=O stretch appears around 1710 cm⁻¹, which is typical for a saturated carboxylic acid dimer. The absence of conjugation results in a C=O frequency that is not lowered as in the aromatic examples.

Experimental Protocols

Obtaining an FT-IR Spectrum

The following is a generalized procedure for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Measurement:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. The spectrometer will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.

    • Perform any necessary corrections, such as an ATR correction, which accounts for the variation of the penetration depth of the IR beam with wavelength.

    • Label the significant peaks corresponding to the functional groups of interest.

Visualizing Molecular Structures and Workflows

Caption: A flowchart illustrating the key steps in obtaining an FT-IR spectrum using an ATR accessory.

Molecular_Structures cluster_4NBA 4-Nitrobenzoic Acid cluster_35DNBA 3,5-Dinitrobenzoic Acid cluster_P4CA Piperidine-4-carboxylic Acid 4NBA 35DNBA P4CA

Caption: The chemical structures of the three compounds analyzed in this guide.

Conclusion

This guide has provided a detailed comparison of the IR absorption bands for nitro and carboxyl groups, using 4-Nitrobenzoic acid as a primary example and comparing it with 3,5-Dinitrobenzoic acid and Piperidine-4-carboxylic acid. The analysis demonstrates that while the characteristic absorption regions for these functional groups are well-defined, their precise wavenumbers are subtly influenced by the electronic and structural environment within the molecule. For researchers in drug development, a thorough understanding of these nuances is essential for the accurate interpretation of IR spectra and the confident structural elucidation of novel compounds.

References

  • Infrared Spectroscopy. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • 4-Nitrobenzoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 3,5-Dinitrobenzoic acid. (n.d.). In PubChem. Retrieved from [Link]

  • Piperidine-4-carboxylic acid. (n.d.). In PubChem. Retrieved from [Link]

  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. (2025). BenchChem.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

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